molecular formula C16H14FN3O3S2 B2978122 N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886956-09-8

N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2978122
CAS No.: 886956-09-8
M. Wt: 379.42
InChI Key: FORXVGOZANRCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS 886956-09-8) is a high-purity chemical compound supplied for research and development applications. This benzothiadiazine derivative, with the molecular formula C16H14FN3O3S2 and a molecular weight of 379.43 g/mol, is characterized by its 1,1-dioxo-1lambda6,2,4-benzothiadiazin core structure . The compound features a fluorine atom at the 7-position and an acetamide group functionalized with a benzyl moiety, which are key to its interaction in research settings. Compounds with similar benzothiadiazine scaffolds have demonstrated significant research value as allosteric inhibitors of viral polymerases, suggesting potential applications in antiviral discovery programs . The specific structural motifs present in this molecule make it a valuable intermediate or target for investigators in medicinal chemistry and drug discovery, particularly for those exploring novel enzyme inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-12-6-7-13-14(8-12)25(22,23)20-16(19-13)24-10-15(21)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORXVGOZANRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Findings
Target Compound Benzothiadiazine-1,1-dioxide 7-Fluoro, benzyl-acetamide sulfanyl linker C₁₆H₁₃FN₃O₃S₂ 393.42* High electronegativity from fluorine
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide Phenoxyacetamide 2-Chloro-4-methylphenoxy, benzyl C₁₆H₁₆ClNO₂ 313.76 Ether linkage; crystal H-bonding networks
2-[(4-Ethyl-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide Benzothiadiazine-1,1-dioxide 4-Ethyl, 3-fluorophenyl C₁₇H₁₆FN₃O₃S₂ 393.45 Ethyl group enhances lipophilicity
N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Dichlorophenyl-sulfanylacetamide 2,3-Dichlorophenyl, 4-methoxyphenyl C₂₂H₁₉Cl₂NO₂S 432.36 Chlorine atoms increase potency/toxicity
2-(1,1-Dioxo-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazine-1,1-dioxide 4-Phenoxyphenyl C₂₁H₁₇N₃O₄S 407.40 Phenoxy group impacts membrane permeability

*Calculated based on molecular formula.

Key Observations:
  • Fluorine vs.
  • Benzothiadiazine Core: Compounds with this core (e.g., ) exhibit higher metabolic stability due to the electron-withdrawing sulfone group, unlike phenoxyacetamide analogs (e.g., ) prone to oxidative degradation.
  • Sulfanyl Linker : The -S- group in the target compound and may facilitate disulfide bond formation with cysteine residues in target proteins, a feature absent in ether-linked analogs .
Antimicrobial Activity:
  • Triazole-Sulfanyl Acetamides : Analogs like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (MIC ~8 µg/mL against E. coli) highlight the role of iodinated aryl groups in enhancing antibacterial potency . The target compound’s fluorine and benzothiadiazine core may offer broader-spectrum activity due to improved membrane penetration.
Enzyme Targeting:
  • Aldose Reductase Inhibition : (Z)-N-benzyl-2-{2,4-dioxo-5-(4-prop-2-yl-1-yloxyl)benzylidene)thiazolin-3-yl)}acetamide (SE415) demonstrated preferential solvation in PEG-water mixtures, suggesting solubility-driven efficacy . The target compound’s fluorinated benzothiadiazine may improve aqueous solubility compared to SE415’s hydrophobic thiazoline ring.
Orco Agonists:
  • VUAA-1 and OLC-12: These triazole-containing acetamides act as insect olfactory receptor agonists .

Crystallographic and Computational Insights

  • Crystal Packing : Analogs like N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide form hydrogen-bonded chains via N–H···O interactions , a feature likely conserved in the target compound, influencing solid-state stability and dissolution rates.
  • SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELXL, ensuring high accuracy in bond-length and angle measurements critical for structure-activity relationship (SAR) studies .

Biological Activity

N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Molecular Structure

  • IUPAC Name : N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
  • Molecular Formula : C23H23FN4O6S2
  • Molecular Weight : 534.6 g/mol

Structural Features

The compound features a benzothiadiazine core with a fluoro substituent and a sulfanyl group linked to an acetamide moiety. This unique structure contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific structural modifications enhance this activity. For instance, the introduction of heteroatoms at certain positions led to compounds with potent anticonvulsant effects in animal models. The ED50 values for some derivatives were comparable to established anticonvulsants like phenytoin .

Antimicrobial and Antiparasitic Effects

Compounds similar to N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide have shown antimicrobial properties against various pathogens. The benzothiadiazine scaffold is known for its broad-spectrum activity against bacteria and protozoa.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that certain concentrations could inhibit cell proliferation significantly, suggesting potential as an anticancer agent.

Study 1: Anticonvulsant Efficacy

A study involving the synthesis of various derivatives of N-benzyl-2-acetamidoacetamides found that specific modifications led to enhanced anticonvulsant activity. The most effective compound exhibited an ED50 value of 4.5 mg/kg in mice, indicating strong potential for further development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzothiadiazine derivatives. The study reported that compounds with similar structural features demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as protozoan parasites.

Synthesis Methods

The synthesis of N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves:

  • Starting Materials : Benzylamine and 7-fluoro-benzothiadiazine.
  • Reaction Conditions : The reaction is conducted under inert conditions with moderate heating.
  • Purification : Final products are purified using chromatography techniques.

Q & A

Q. Basic

  • Step 1 : Monitor benzothiadiazine intermediate purity via TLC (Rf = 0.5 in EtOAc/hexane 1:1).
  • Step 2 : Use HPLC (C18 column, 70:30 MeOH/H₂O) to confirm <0.5% residual starting material.
  • Final : Elemental analysis (C, H, N ±0.3%) and HRMS (Δ ≤ 2 ppm) ensure stoichiometric consistency .

How can researchers address low aqueous solubility in formulation development?

Advanced
Solubility (<10 µg/mL in PBS) is a common limitation. Strategies:

  • Co-solvents : Use β-cyclodextrin (20% w/v) to increase solubility 5-fold via host-guest inclusion.
  • Nanoparticles : Encapsulate in PLGA (50:50) nanoparticles (150–200 nm) for sustained release (24–48 hrs).
  • Salt formation : Prepare hydrochloride salt (pKa ~3.5) for pH-dependent solubility in GI models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.